molecular formula C12H14INOS B5234218 5-(4-iodophenoxy)pentyl thiocyanate

5-(4-iodophenoxy)pentyl thiocyanate

Cat. No.: B5234218
M. Wt: 347.22 g/mol
InChI Key: HHZAIJGEVZXVOQ-UHFFFAOYSA-N
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Description

5-(4-Iodophenoxy)pentyl thiocyanate is a thiocyanate derivative characterized by a pentyl chain bearing a 4-iodophenoxy group and a terminal thiocyanate (-SCN) moiety. Structurally, it consists of a para-iodinated phenoxy ring connected via an oxygen atom to a five-carbon aliphatic chain, terminated by the electrophilic thiocyanate group.

Properties

IUPAC Name

5-(4-iodophenoxy)pentyl thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INOS/c13-11-4-6-12(7-5-11)15-8-2-1-3-9-16-10-14/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZAIJGEVZXVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCSC#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-iodophenoxy)pentyl thiocyanate typically involves the reaction of 5-(4-iodophenoxy)pentyl alcohol with thiocyanate reagents. One common method is to react the alcohol with thiophosgene or phenyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dimethylbenzene, under nitrogen protection to prevent oxidation .

Industrial Production Methods

Industrial production of thiocyanates, including this compound, often involves the use of safer and more cost-effective reagents. For instance, the reaction of amines with carbon disulfide in the presence of catalysts like di-tert-butyl dicarbonate and DMAP or DABCO is a common method . This method is preferred due to its lower toxicity and higher yields.

Chemical Reactions Analysis

Types of Reactions

5-(4-iodophenoxy)pentyl thiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include azides or nitriles.

    Oxidation: Products include iodophenoxy acids or alcohols.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

5-(4-iodophenoxy)pentyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-iodophenoxy)pentyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, modifying the function of the target molecule .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Compound Key Substituents Molecular Weight (g/mol) Notable Features
This compound Iodophenoxy, pentyl, -SCN ~347 (calculated) Bulky iodophenoxy group; aliphatic chain
4-Methylbenzyl thiocyanate Methylbenzyl, -SCN ~163 (estimated) Compact aromatic structure; no halogens
Compound 7f Acetyl, phenyl, thiadiazole 470.08 Heterocyclic core; dual carbonyl groups
Compound 7j Thienoyl, phenyl 538.66 Thiophene-derived substituent
Compound 15d Acetyl, phenyl, imidazoline Not provided Imidazoline ring; acetyl group

Key Observations :

  • The iodophenoxy group in the target compound significantly increases molecular weight compared to simpler thiocyanates like 4-methylbenzyl thiocyanate.
  • Heterocyclic analogs (e.g., 7f, 7j) exhibit higher molecular weights due to fused aromatic systems and additional functional groups (e.g., carbonyls).

Physical Properties

Key Observations :

  • Bulky substituents (e.g., heterocycles in 7f) correlate with higher melting points due to increased rigidity and intermolecular interactions.
  • The target compound’s melting point is unreported, but its linear pentyl chain may reduce rigidity compared to fused-ring analogs like 7f.

Spectroscopic Characteristics

Table 3: Infrared (IR) and Nuclear Magnetic Resonance (NMR) Data

Compound IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
This compound Expected SCN stretch (~2050–2150) Aliphatic chain (δ 1.2–1.8); aryl protons (δ 6.5–8.0)
Compound 7f 1661.2 (CO acetyl), 1629.5 (CO) Aromatic H: δ 6.72–7.81; CH3: δ 2.35
Compound 7j 1674.4 (CO thienoyl), 1625.6 (CO) Aromatic H: δ 6.92–8.34
Compound 15d 1734.2 (CO acetyl), 1680.8 (CO) CH3: δ 2.42; aromatic H: δ 6.63–8.12

Key Observations :

  • Aromatic protons in iodophenoxy derivatives may experience deshielding due to the electron-withdrawing iodine, shifting signals upfield compared to non-halogenated analogs.

Reactivity and Functional Group Behavior

  • Thiocyanate Reactivity: The -SCN group in all compounds participates in nucleophilic substitutions or cycloadditions. The target compound’s iodine may further activate the phenoxy group for electrophilic reactions.
  • Halogen Effects : The iodine atom in the target compound could enhance stability via halogen bonding, contrasting with methyl or acetyl substituents in analogs .

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